

Spectroscopic Profile of 5-Bromosalicylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromosalicylamide** (C₇H₆BrNO₂), a halogenated salicylamide with potential applications in medicinal chemistry. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data in a structured format for easy reference and comparison. Detailed experimental protocols derived from standard laboratory practices are also included to assist in the acquisition of similar data.

Molecular Structure and Spectroscopic Overview

5-Bromosalicylamide is a derivative of salicylic acid, characterized by a bromine atom at the C5 position of the benzene ring and an amide functional group. This substitution pattern significantly influences its spectroscopic properties. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Spectroscopic Data of 5-Bromosalicylamide

The following tables summarize the available and expected spectroscopic data for **5-Bromosalicylamide**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent and frequency not specified in available data.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	Ar-OH
~7.5-8.0	Multiplet	2H	-NH ₂
~7.8	Doublet	1H	H-6
~7.5	Doublet of Doublets	1H	H-4
~7.0	Doublet	1H	H-3

Note: The chemical shifts for the aromatic protons (H-3, H-4, H-6) and their coupling constants are highly dependent on the solvent used. The values presented are estimates based on the electronic environment of the protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent and frequency not specified in available data.

Chemical Shift (δ) ppm	Assignment
~170	C=O (Amide)
~158	C-2 (C-OH)
~138	C-4
~134	C-6
~121	C-5 (C-Br)
~119	C-3
~115	C-1

Note: These are predicted chemical shifts based on the structure of **5-Bromosalicylamide**.

IR (Infrared) Spectroscopy Data



Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenolic)
3350-3150	Medium	N-H stretch (amide)
~1660	Strong	C=O stretch (amide I)
~1600	Medium	N-H bend (amide II)
~1480, 1450	Medium	C=C stretch (aromatic)
~1250	Medium	C-O stretch (phenolic)
~820	Strong	C-H bend (out-of-plane, aromatic)
~600	Medium	C-Br stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

MS (Mass Spectrometry) Data

m/z	Relative Intensity	Assignment
217	~50%	[M+H] ⁺ (⁸¹ Br isotope)
215	~50%	[M+H]+ (⁷⁹ Br isotope)
216	~50%	[M] ⁺ (⁸¹ Br isotope)
214	~50%	[M]+ (⁷⁹ Br isotope)[1]
199	Variable	[M-NH ₂] ⁺ (⁸¹ Br isotope)
197	Variable	[M-NH ₂] ⁺ (⁷⁹ Br isotope)
171	Variable	[M-CONH ₂] ⁺ (⁸¹ Br isotope)
169	Variable	[M-CONH ₂] ⁺ (⁷⁹ Br isotope)
119	Variable	[M-Br-CO] ⁺
92	Variable	[C ₆ H ₄ O] ⁺
77	Variable	[C ₆ H ₅] ⁺
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Note: The presence of bromine results in characteristic isotopic peaks (⁷⁹Br and ⁸¹Br in ~1:1 ratio) for bromine-containing fragments.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromosalicylamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly on the ATR crystal.
 - Apply pressure to ensure good contact.



- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry KBr powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the empty instrument (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or single quadrupole).
- Data Acquisition:
 - Acquire the mass spectrum in positive or negative ion mode.
 - For ESI, typical conditions might include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
 - For EI, a standard electron energy of 70 eV is typically used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **5-Bromosalicylamide**.

Spectroscopic analysis workflow for **5-Bromosalicylamide**.



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References

- 1. Buy 5-Bromosalicylamide | 6329-74-4 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromosalicylamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265511#spectroscopic-data-nmr-ir-ms-of-5-bromosalicylamide]

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